Furaquinocin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

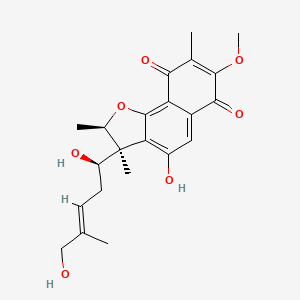

Furaquinocin B is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Antitumor Activity

Furaquinocin B has been identified as a potent antitumor agent. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines, including HeLa cells. The compound's mechanism of action appears to involve the induction of apoptosis in tumor cells, making it a candidate for further development in cancer therapies .

Case Study: Cytotoxicity Against Cancer Cells

- Cell Line Tested : HeLa S3

- Minimum Inhibitory Concentration (MIC) : 1.6 μg/mL

- Mechanism : Induction of apoptosis

Antibacterial Properties

This compound demonstrates antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The compound's efficacy is particularly notable against antibiotic-resistant strains, highlighting its potential as a new antimicrobial agent in an era of increasing resistance .

Case Study: Antibacterial Efficacy

| Bacteria Tested | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Bacillus subtilis | 64 |

Biosynthetic Pathways

The biosynthesis of this compound involves complex biochemical pathways within Streptomyces species. The identification of the furaquinocin biosynthetic gene cluster has provided insights into how this compound is produced. This knowledge can facilitate genetic engineering efforts to enhance production yields or modify the compound for improved efficacy .

Key Enzymes Involved

- Prenyltransferase (Fur7) : Catalyzes the addition of geranyl groups to polyketide scaffolds.

- Polyketide Synthases : Essential for the initial formation of the core structure.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Preliminary studies indicate its potential to mitigate oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Agricultural Applications

Beyond its medical applications, this compound may also serve as a biopesticide due to its antibacterial and antifungal properties. This dual functionality makes it an attractive candidate for sustainable agriculture practices aimed at reducing chemical pesticide use .

Propiedades

Número CAS |

125224-54-6 |

|---|---|

Fórmula molecular |

C22H26O7 |

Peso molecular |

402.44 |

Nombre IUPAC |

(2R,3S)-3-[(E,1R)-1,5-dihydroxy-4-methylpent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |

InChI |

InChI=1S/C22H26O7/c1-10(9-23)6-7-15(25)22(4)12(3)29-21-16-13(8-14(24)17(21)22)19(27)20(28-5)11(2)18(16)26/h6,8,12,15,23-25H,7,9H2,1-5H3/b10-6+/t12-,15-,22-/m1/s1 |

SMILES |

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.